Chemical properties of 2-(Naphthalen-1-yl)pyridine-4-boronic acid
Chemical properties of 2-(Naphthalen-1-yl)pyridine-4-boronic acid
An In-Depth Technical Guide to 2-(Naphthalen-1-yl)pyridine-4-boronic acid: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-(Naphthalen-1-yl)pyridine-4-boronic acid, a specialized heteroaromatic boronic acid of significant interest to researchers in medicinal chemistry and materials science. Lacking widespread commercial availability, this document details a plausible and robust two-step synthetic pathway, starting from common laboratory reagents. The guide elucidates the compound's inferred physicochemical and spectroscopic properties, its core reactivity—primarily as a substrate in Suzuki-Miyaura cross-coupling reactions—and its potential applications as a sophisticated building block in the development of novel therapeutics and functional materials. All technical discussions are grounded in established chemical principles and supported by authoritative references.
Introduction: A Molecule of Strategic Importance
2-(Naphthalen-1-yl)pyridine-4-boronic acid is a bifunctional organic compound that merges three key chemical motifs: a pyridine ring, a naphthalene system, and a boronic acid functional group. This unique combination makes it a valuable and strategic building block in synthetic chemistry.
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The Pyridine Core: The nitrogen-containing pyridine ring is a ubiquitous scaffold in pharmaceuticals, known to improve aqueous solubility and provide a key site for hydrogen bonding interactions with biological targets.[1]
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The Naphthalene Moiety: The bulky, lipophilic naphthalene group provides a rigid, polycyclic aromatic system that can engage in π-stacking interactions and occupy deep hydrophobic pockets in protein active sites.
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The Boronic Acid Handle: Boronic acids are exceptionally versatile synthetic intermediates, most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for constructing carbon-carbon bonds.[2][3]
The strategic placement of these groups—a large aromatic system at the 2-position and a reactive boronic acid at the 4-position—allows for the directed synthesis of complex, multi-aryl structures that are highly sought after in drug discovery and for the creation of advanced organic electronic materials.
Molecular and Physicochemical Profile
Table 1: Predicted Physicochemical Properties and Identifiers
| Property | Value | Source / Rationale |
| IUPAC Name | (2-(Naphthalen-1-yl)pyridin-4-yl)boronic acid | Standard nomenclature rules. |
| Molecular Formula | C₁₅H₁₂BNO₂ | Derived from chemical structure. |
| Molecular Weight | 249.08 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for arylboronic acids.[4] |
| Melting Point | >200 °C (decomposes) | High melting points are characteristic of arylboronic acids due to strong intermolecular hydrogen bonding and crystalline packing.[4] |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Methanol); sparingly soluble in water. | The pyridine and boronic acid groups confer some polarity, while the large aromatic system limits aqueous solubility. |
| pKa | ~8.5-9.0 | Boronic acids are weak Lewis acids. The electron-withdrawing nature of the pyridine ring will slightly increase acidity compared to phenylboronic acid. |
Proposed Synthesis and Purification
The synthesis of this target molecule is best approached via a two-step sequence involving the creation of a key halo-pyridine intermediate followed by its conversion to the desired boronic acid. This strategy offers a convergent and high-yielding route using well-established and reliable chemical transformations.
Step 1: Synthesis of 2-(Naphthalen-1-yl)-4-chloropyridine
The initial step is a regioselective Suzuki-Miyaura cross-coupling. The C2 position of 2,4-dichloropyridine is more electron-deficient and sterically accessible than the C4 position, making it preferentially reactive toward oxidative addition with a standard Pd(0) catalyst.
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Causality: The chlorine atom at the 2-position (alpha to the nitrogen) is significantly more activated towards palladium-catalyzed cross-coupling than the chlorine at the 4-position. This inherent electronic difference allows for a highly regioselective reaction without the need for complex directing groups.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,4-dichloropyridine (1.0 eq.), 1-naphthaleneboronic acid (1.05 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
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Solvent and Base Addition: Under a positive pressure of nitrogen, add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as aqueous sodium carbonate (2 M solution, 3.0 eq.).
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Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 6-12 hours).
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Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-(Naphthalen-1-yl)-4-chloropyridine as a solid.
Step 2: Synthesis of 2-(Naphthalen-1-yl)pyridine-4-boronic acid
The final step involves the conversion of the C-Cl bond at the 4-position into a boronic acid. This is efficiently achieved via a halogen-metal exchange followed by borylation.
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Causality: The strong organolithium base (n-BuLi) performs a halogen-metal exchange with the aryl chloride at very low temperatures (-78 °C) to form a lithiated pyridine intermediate. This highly nucleophilic species readily attacks the electrophilic boron atom of the triisopropyl borate ester. The resulting boronate ester is then hydrolyzed to the boronic acid during acidic workup. This method is a standard and high-yielding procedure for preparing arylboronic acids from the corresponding halides.[6]
Experimental Protocol: Borylation
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified 2-(Naphthalen-1-yl)-4-chloropyridine (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
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Borylation: To the lithiated species, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Workup and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (~pH 2-3). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Isolation: Extract the mixture with ethyl acetate. The product may be partially soluble in both layers. It is often effective to adjust the pH of the aqueous layer to ~4-5, which can cause the boronic acid to precipitate. The solid can be collected by filtration, washed with cold water and a minimal amount of cold diethyl ether, and then dried under vacuum. Alternatively, if no precipitation occurs, the organic layers can be combined, dried, and concentrated.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by trituration with diethyl ether to afford the pure 2-(Naphthalen-1-yl)pyridine-4-boronic acid.
Reactivity and Applications
The primary utility of this molecule is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures.
Applications in Drug Discovery
The assembly of multiple distinct aromatic rings is a common strategy in the design of kinase inhibitors and other targeted therapeutics. This boronic acid allows for the coupling of the 2-(naphthalen-1-yl)pyridine scaffold to another (hetero)aryl halide (R-X). The resulting tri-aryl system is well-suited to bind to the ATP-binding site of many protein kinases. The naphthalene can occupy the hydrophobic "back pocket," while the central pyridine and the newly introduced 'R' group can form critical hydrogen bonds and other interactions.
Applications in Materials Science
Polycyclic aromatic hydrocarbons are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The rigid, planar structure and extended π-system of the 2-(naphthalen-1-yl)pyridine moiety make it an attractive building block for creating new organic semiconductors. The boronic acid functionality allows it to be readily polymerized or incorporated into larger conjugated systems via iterative Suzuki-Miyaura coupling reactions.
Safety, Handling, and Storage
While no specific MSDS is available for this compound, a robust safety assessment can be made based on its structural components.
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Hazard Class: Arylboronic acids are generally classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Pyridine derivatives can be harmful if swallowed or absorbed through the skin.
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Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid creating dust. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides upon heating or prolonged storage. While this process is often reversible upon exposure to water during a reaction, it is best practice to handle the compound efficiently.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) under an inert atmosphere (nitrogen or argon) is recommended to maintain purity and prevent degradation.
Conclusion
2-(Naphthalen-1-yl)pyridine-4-boronic acid represents a powerful, albeit specialized, synthetic building block. Its rational design combines features that are highly desirable in both medicinal chemistry and materials science. While not commercially available, the well-defined, two-step synthetic pathway detailed in this guide provides a clear and accessible route for its preparation in a laboratory setting. Understanding its properties, synthesis, and reactivity empowers researchers to leverage this unique scaffold for the creation of next-generation pharmaceuticals and advanced functional materials.
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